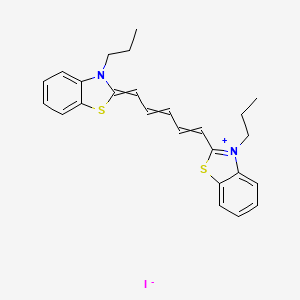
3,3'-Dipropylthiadicarbocyanine iodide
Vue d'ensemble
Description
3,3’-Dipropylthiadicarbocyanine iodide, also known as DiSC3(5), is a carbocyanine fluorescent dye sensitive to membrane potential . It is used as a fluorogenic probe to detect and measure changes in transmembrane potential or configuration induced by membrane-altering agents .
Molecular Structure Analysis
The molecular structure of 3,3’-Dipropylthiadicarbocyanine iodide is represented by the empirical formula C25H27IN2S2 . It has a molecular weight of 546.53 .Chemical Reactions Analysis
3,3’-Dipropylthiadicarbocyanine iodide is used to monitor cell membrane potential . Upon cell hyperpolarization, it enters cells, exhibits a shift in emission maxima to 688 nm, and decreases in fluorescence intensity . When the cell membrane is depolarized, the fluorescence intensity of the dye increases as it exits the cells .Physical and Chemical Properties Analysis
3,3’-Dipropylthiadicarbocyanine iodide is a powder form substance . It is soluble in DMF . It has a melting point of 245°C (dec.) (lit.) . The dye exhibits fluorescence with an excitation maximum at 500 nm and an emission maximum at 705 nm in DMF .Applications De Recherche Scientifique
Cell Membrane Potential Estimation : It is used for estimating cell membrane potential in small cells, such as Ehrlich ascites tumor cells. However, it can alter the energy metabolism of these cells, affecting glycolytic rate, O2 consumption, and cellular ATP content (Smith, Herlihy, & Robinson, 1981).
Membrane Potential Changes in Blood Platelets : This dye helps in investigating changes in membrane potential upon binding of complement proteins C5b-9 to blood platelets. The membrane depolarization caused by these proteins is reversible (Wiedmer & Sims, 1985).
Study of Transmembrane Potential in Hypertension : The dye is utilized to study the membrane potential of platelets in rats with different forms of hypertension. It reveals the role of electrogenic Na, K-ATPase and ion diffusion across the plasma membrane in these conditions (Kravtsov, Postnova, & Postnov, 1985).
Inhibitory Effects on Cell Functions : It can inhibit certain cellular functions like anti-Ig antibody-induced capping of mouse lymphocytes and deplete cell ATP content. It also affects mitochondrial respiration (Montecucco, Pozzan, & Rink, 1979).
Inhibition of Ca-dependent K Efflux : In human red cell ghosts, this dye inhibits Ca-dependent K efflux, suggesting its role as a specific inhibitor of the Ca-dependent K transport system (Simons, 1976).
Photophysics on Surfaces : It has been studied for its photophysics when adsorbed on microcrystalline cellulose, indicating its utility in understanding the interactions of these dyes with various substrates (Oliveira, Almeida, & Ferreira, 1999).
Study of Membrane Potential in Synaptic Vesicles : Used to monitor electrical potential changes in pure synaptic vesicles from Torpedo californica, demonstrating its application in neurobiology (Carpenter & Parsons, 1978).
Mécanisme D'action
Target of Action
The primary target of 3,3’-Dipropylthiadicarbocyanine iodide, also known as DiSC3(5), is the cell membrane . This compound is used as a fluorogenic probe to detect and measure changes in transmembrane potential or configuration induced by membrane-altering agents .
Mode of Action
DiSC3(5) is a cationic dye that accumulates on hyperpolarized membranes and is translocated into the lipid bilayer . It diffuses laterally within the cellular plasma membranes, resulting in even staining of the entire cell at optimal concentrations .
Biochemical Pathways
It is known that the compound’s fluorescence is greatly enhanced when incorporated into membranes or bound to lipophilic biomolecules such as proteins . This suggests that DiSC3(5) may interact with various biochemical pathways involving these components.
Pharmacokinetics
It is soluble in dmf (dimethylformamide), indicating that its bioavailability may be influenced by its solubility .
Result of Action
The primary result of DiSC3(5)'s action is the detection and measurement of changes in transmembrane potential or configuration . This is achieved through the compound’s fluorescence, which is greatly enhanced when it is incorporated into membranes or bound to lipophilic biomolecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DiSC3(5). For instance, the compound’s fluorescence is weak in water but greatly enhanced in a lipid environment . Therefore, the presence and nature of lipids in the environment can significantly impact the compound’s action and efficacy.
Safety and Hazards
3,3’-Dipropylthiadicarbocyanine iodide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .
Analyse Biochimique
Biochemical Properties
3,3’-Dipropylthiadicarbocyanine iodide plays a crucial role in biochemical reactions by acting as a membrane potential-sensitive dye. It interacts with phospholipid bilayers and proteins within the cell membrane. When incorporated into the membrane, the dye’s fluorescence is quenched due to self-aggregation. Upon membrane depolarization, the dye disperses, leading to an increase in fluorescence intensity . This property makes it a valuable tool for studying membrane potential changes and interactions with membrane-modifying agents such as peptides and ionophores .
Cellular Effects
3,3’-Dipropylthiadicarbocyanine iodide affects various types of cells by influencing their membrane potential. It is used to monitor changes in cell signaling pathways, gene expression, and cellular metabolism. The dye’s ability to indicate membrane depolarization allows researchers to study processes such as apoptosis, cell proliferation, and ion channel activity . By tracking fluorescence changes, scientists can gain insights into how cells respond to different stimuli and treatments .
Molecular Mechanism
The molecular mechanism of 3,3’-Dipropylthiadicarbocyanine iodide involves its interaction with the cell membrane. The dye binds to the phospholipid bilayer, where it self-aggregates and quenches its fluorescence. Upon membrane depolarization, the dye molecules disperse, leading to an increase in fluorescence intensity. This change in fluorescence is proportional to the degree of membrane depolarization, allowing researchers to quantify membrane potential changes . Additionally, the dye can interact with membrane proteins, influencing their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’-Dipropylthiadicarbocyanine iodide can change over time. The dye is relatively stable when stored properly, but its fluorescence can degrade upon prolonged exposure to light and heat . In in vitro studies, the dye’s effects on cellular function can be observed over short and long-term periods. Short-term effects include immediate changes in membrane potential, while long-term effects may involve alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 3,3’-Dipropylthiadicarbocyanine iodide vary with different dosages in animal models. At low doses, the dye can effectively monitor membrane potential changes without causing significant toxicity . At high doses, it may induce adverse effects such as cytotoxicity and disruption of cellular functions . Researchers must carefully optimize the dosage to balance the dye’s effectiveness and safety in experimental settings .
Metabolic Pathways
3,3’-Dipropylthiadicarbocyanine iodide is involved in metabolic pathways related to membrane potential regulation. It interacts with enzymes and cofactors that modulate membrane dynamics and ion transport . The dye’s ability to indicate changes in membrane potential allows researchers to study metabolic flux and alterations in metabolite levels under different conditions .
Transport and Distribution
Within cells and tissues, 3,3’-Dipropylthiadicarbocyanine iodide is transported and distributed primarily through passive diffusion across the cell membrane . It can interact with transporters and binding proteins that facilitate its localization to specific cellular compartments . The dye’s distribution is influenced by factors such as membrane composition and cellular environment .
Subcellular Localization
3,3’-Dipropylthiadicarbocyanine iodide localizes to the cell membrane and other hydrophobic structures within the cell . Its activity and function are influenced by its subcellular localization, which can be directed by targeting signals and post-translational modifications . The dye’s ability to indicate membrane potential changes makes it a valuable tool for studying subcellular processes and interactions .
Propriétés
IUPAC Name |
3-propyl-2-[5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N2S2.HI/c1-3-18-26-20-12-8-10-14-22(20)28-24(26)16-6-5-7-17-25-27(19-4-2)21-13-9-11-15-23(21)29-25;/h5-17H,3-4,18-19H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEURKKLNUGTDA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCC.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27IN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967744 | |
| Record name | 3-Propyl-2-[5-(3-propyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53213-94-8 | |
| Record name | 3-Propyl-2-[5-(3-propyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-Dipropylthiadicarbocyanine Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,3'-Dipropylthiadicarbocyanine iodide interact with cell membranes and what downstream effects can be observed?
A1: this compound is a lipophilic cation that partitions between the membrane and aqueous phases in a Nernstian fashion. [] Its fluorescence changes in response to alterations in membrane potential. Upon cell membrane hyperpolarization, the dye enters the cell, leading to fluorescence quenching. Conversely, membrane depolarization results in dye release and increased fluorescence. [, ] This property makes diS-C3-(5) a valuable tool for studying ion transport, membrane permeability, and the effects of various compounds and stimuli on membrane potential in a variety of cell types, including epithelial cells, red blood cells, and platelets. [, , , , , , , , , , , , ]
Q2: Can this compound be used to study specific ion channels or transporters?
A2: While not directly interacting with specific channels or transporters, diS-C3-(5) can be used to indirectly assess their activity by monitoring membrane potential changes associated with their function. For instance, researchers have used diS-C3-(5) to study the activity of K+ channels, Cl-/HCO3- antiporters, Na+/H+ exchangers, and the Na:K pump. [, , , , , , ] By manipulating experimental conditions and using specific inhibitors or activators, researchers can infer the involvement of particular ion channels or transporters in the observed membrane potential changes.
Q3: Can you provide examples of specific research applications utilizing this compound?
A3: Certainly! this compound has been instrumental in diverse research areas, including:
- Investigating the impact of bacterial toxins on membrane permeability: Studies have utilized diS-C3-(5) to demonstrate the membrane-permeabilizing effects of toxins like Bacillus thuringiensis δ-endotoxin and Escherichia coli enterotoxin STb. [, , ]
- Characterizing the mechanism of action of antimicrobial peptides: Researchers have employed diS-C3-(5) to study how antimicrobial peptides like pleurocidin and its analogs interact with bacterial membranes, causing membrane disruption and depolarization. [, ]
- Elucidating the role of Na+/H+ exchangers in sperm function: diS-C3-(5), alongside other techniques, has been crucial in understanding how Na+/H+ exchangers regulate sperm intracellular pH, influencing crucial sperm functions like motility and the acrosome reaction. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C21H25IN2S2, and its molecular weight is 480.44 g/mol. []
Q5: Are there any specific considerations regarding the compatibility of this compound with different materials or experimental conditions?
A5: While the provided research doesn't explicitly detail material compatibility, it highlights the importance of considering potential dye binding to cellular components. One study observed that diS-C3-(5) appeared to enter cells and become irreversibly bound, limiting its use in certain experimental setups. [, ] Researchers should carefully consider potential dye interactions and optimize experimental protocols accordingly.
Q6: Does this compound have any limitations in its application?
A6: Yes, there are limitations to consider:
- Non-specificity: diS-C3-(5) reports on overall membrane potential changes and does not differentiate between specific ion fluxes. [, ] Careful experimental design and controls are essential to pinpoint the contributions of specific channels or transporters.
- Potential toxicity: One study indicated that diS-C3-(5) might influence the energy metabolism of Ehrlich ascites tumor cells, emphasizing the need to use appropriate controls and consider potential dye-induced artifacts. []
- Limited long-term use in some cell types: Binding to intracellular components might hinder its use for long-term experiments in certain cells. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



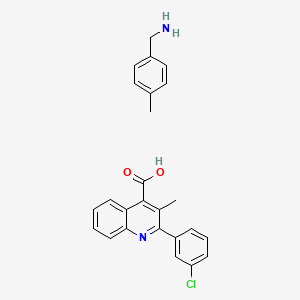
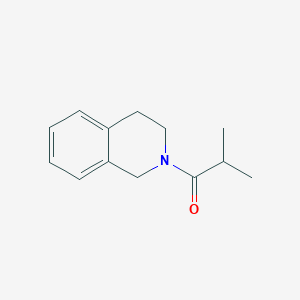
![(5Z)-2-sulfanyl-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B7765171.png)
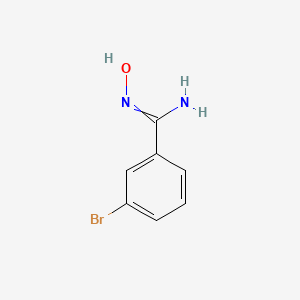
![(3Z)-3-[(4-methoxyanilino)methylidene]-6-methylpyran-2,4-dione](/img/structure/B7765179.png)

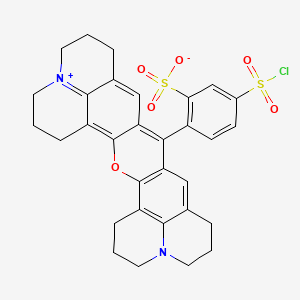
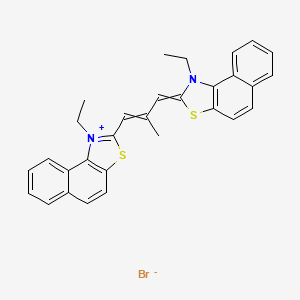
![sodium;2-[(E)-(3-bromo-4-hydroxy-5-methylphenyl)-(3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B7765207.png)
![(Z)-[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;perchlorate](/img/structure/B7765209.png)

![4-Chloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B7765232.png)
![3-pentyl-2-((1E,3Z)-3-(3-pentylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide](/img/structure/B7765236.png)
